molecular formula C14H16FN3O B7472353 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B7472353
M. Wt: 261.29 g/mol
InChI Key: DVZPRTNLTAYDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TFA, is a chemical compound that has gained attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science. TFA is synthesized through a multi-step process and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to act on various biological pathways. In medicine, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition may contribute to 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide's potential use in the treatment of Alzheimer's disease. In agriculture, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to enhance plant growth by promoting the activity of various plant hormones.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to have unique biochemical and physiological effects. In medicine, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to reduce inflammation and pain. It has also been found to have potential use in the treatment of Alzheimer's disease by improving cognitive function. In agriculture, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to enhance plant growth and improve crop yield. 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to have potential use in the synthesis of functional materials due to its unique chemical structure.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide also has unique biochemical and physiological effects, making it a valuable tool for studying various biological pathways. However, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide also has limitations for lab experiments. It is not well-studied, and its mechanism of action is not fully understood. Additionally, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide may have potential side effects that need to be further studied.

Future Directions

There are several future directions for 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide research. In medicine, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further studied for its potential use in the treatment of Alzheimer's disease and cancer. In agriculture, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further studied for its potential use in improving crop yield and enhancing plant growth. In material science, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further studied for its use as a building block for the synthesis of functional materials. Further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with 1,3,5-trimethylpyrazole to form 2-(4-fluorophenyl)-1,3,5-trimethylpyrazole. This intermediate is then reacted with chloroacetyl chloride to form 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to have potential applications in various fields of scientific research. In medicine, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its anti-inflammatory and analgesic effects. It has also been found to have potential use in the treatment of Alzheimer's disease and cancer. In agriculture, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its ability to enhance plant growth and improve crop yield. In material science, 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its use as a building block for the synthesis of functional materials.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-9-14(10(2)18(3)17-9)16-13(19)8-11-4-6-12(15)7-5-11/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZPRTNLTAYDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.